molecular formula C18H16O2S B12652507 2-((1-Methylpropyl)thio)anthraquinone CAS No. 85030-51-9

2-((1-Methylpropyl)thio)anthraquinone

Cat. No.: B12652507
CAS No.: 85030-51-9
M. Wt: 296.4 g/mol
InChI Key: QAWRKOAZXKWDJF-UHFFFAOYSA-N
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Description

EINECS 285-176-9, also known as 1,3,5-Triazine-2,4,6-triamine, is a chemical compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of cyanamide with formaldehyde under acidic conditions. This reaction leads to the formation of melamine, which is another name for 1,3,5-Triazine-2,4,6-triamine. The reaction conditions typically involve temperatures ranging from 80°C to 100°C and a pH of around 4 to 5.

Industrial Production Methods

In industrial settings, 1,3,5-Triazine-2,4,6-triamine is produced on a large scale using the same basic reaction but optimized for higher yields and efficiency. The process involves the continuous feeding of cyanamide and formaldehyde into a reactor, maintaining the optimal temperature and pH conditions. The product is then purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyanuric acid.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Cyanuric acid.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated triazine derivatives.

Scientific Research Applications

1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various polymers and resins.

    Biology: It is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of melamine resins, which are used in laminates, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. In industrial applications, its ability to form strong bonds with other molecules makes it an excellent component in the production of durable materials.

Comparison with Similar Compounds

1,3,5-Triazine-2,4,6-triamine can be compared with other triazine derivatives such as:

    Cyanuric acid: Similar in structure but differs in its oxidation state and applications.

    Amitrole: Another triazine derivative used as a herbicide, highlighting the diverse applications of triazine compounds.

    Simazine: A triazine herbicide, showcasing the agricultural applications of triazine derivatives.

1,3,5-Triazine-2,4,6-triamine stands out due to its versatility and wide range of applications, from industrial uses to potential medical applications.

Properties

CAS No.

85030-51-9

Molecular Formula

C18H16O2S

Molecular Weight

296.4 g/mol

IUPAC Name

2-butan-2-ylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C18H16O2S/c1-3-11(2)21-12-8-9-15-16(10-12)18(20)14-7-5-4-6-13(14)17(15)19/h4-11H,3H2,1-2H3

InChI Key

QAWRKOAZXKWDJF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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